molecular formula C11H4F4N2O3 B11640281 2,3,5,6-Tetrafluoro-4-(4-nitrophenoxy)pyridine

2,3,5,6-Tetrafluoro-4-(4-nitrophenoxy)pyridine

Cat. No.: B11640281
M. Wt: 288.15 g/mol
InChI Key: JUOVJSFJOBRSEL-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoro-4-(4-nitrophenoxy)pyridine is a fluorinated aromatic compound with the molecular formula C11H4F4N2O3. This compound is characterized by the presence of four fluorine atoms and a nitrophenoxy group attached to a pyridine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-tetrafluoro-4-(4-nitrophenoxy)pyridine typically involves the nucleophilic substitution of pentafluoropyridine with 4-nitrophenol. The reaction is carried out under basic conditions, often using potassium carbonate (K2CO3) as a base in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrafluoro-4-(4-nitrophenoxy)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, to form nitroso or hydroxylamine derivatives.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Reduction: Amino-substituted pyridine derivatives.

    Oxidation: Nitroso or hydroxylamine derivatives.

Scientific Research Applications

2,3,5,6-Tetrafluoro-4-(4-nitrophenoxy)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5,6-tetrafluoro-4-(4-nitrophenoxy)pyridine is primarily based on its ability to undergo nucleophilic substitution reactions. The presence of electronegative fluorine atoms and the nitrogen heteroatom in the pyridine ring makes it highly reactive towards nucleophiles. The compound can interact with various molecular targets, leading to the formation of new chemical bonds and the modification of existing structures .

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6-Tetrafluoropyridine: Lacks the nitrophenoxy group but shares the fluorinated pyridine core.

    4-Nitrophenyl Pyridine: Contains a nitrophenyl group attached to a pyridine ring but lacks the fluorine atoms.

    Pentafluoropyridine: Contains five fluorine atoms on the pyridine ring but lacks the nitrophenoxy group.

Uniqueness

2,3,5,6-Tetrafluoro-4-(4-nitrophenoxy)pyridine is unique due to the combination of fluorine atoms and a nitrophenoxy group on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry .

Properties

Molecular Formula

C11H4F4N2O3

Molecular Weight

288.15 g/mol

IUPAC Name

2,3,5,6-tetrafluoro-4-(4-nitrophenoxy)pyridine

InChI

InChI=1S/C11H4F4N2O3/c12-7-9(8(13)11(15)16-10(7)14)20-6-3-1-5(2-4-6)17(18)19/h1-4H

InChI Key

JUOVJSFJOBRSEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C(=NC(=C2F)F)F)F

Origin of Product

United States

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